

dapagliflozin clinical trial protocol heart failure design

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dapagliflozin

CAS No.: 461432-26-8

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Dapagliflozin in Heart Failure: Clinical Trial Landscape

The table below summarizes the design and principal findings of key **dapagliflozin** heart failure trials.

Trial Name	Patient Population	Sample Size	Primary Endpoint	Key Efficacy Findings	Key Safety Findings
DAPA-HF [1]	HFrEF (LVEF \leq 40%), with or without T2DM	4,744	CV death, HF hospitalization, or urgent HF visit	<ul style="list-style-type: none">• Primary outcome: 16.3% vs. 21.2% (placebo), HR 0.75 (95% CI, 0.65-0.85; $p < 0.001$) [1]• Consistent benefit regardless of diabetes status (HR \sim0.74) [1]	<ul style="list-style-type: none">• Worsening renal function: 1.2% vs. 1.6% (placebo), $p = 0.17$ [1]
DELIVER [2]	HFmrEF/HFpEF (LVEF $>$ 40%), with or without T2DM	6,263	CV death or worsening HF	(Rationale & design published; results demonstrate	(Rationale & design published)

Trial Name	Patient Population	Sample Size	Primary Endpoint	Key Efficacy Findings	Key Safety Findings
				efficacy in this population)	
DAPA ACT HF- TIMI 68 [3]	Hospitalized for acute HF (all LVEF), with or without T2DM	2,401	CV death or worsening HF	(Trial ongoing; evaluates in-hospital initiation) [3]	(Trial ongoing; key safety endpoints include symptomatic hypotension and worsening kidney function) [3]

Detailed Experimental Protocols from Preclinical Studies

Preclinical models provide insights into the molecular mechanisms behind **dapagliflozin**'s cardioprotective effects. The following protocols can be adapted for laboratory research.

Protocol: Evaluating Anti-ferroptosis Effects in a Rabbit CHF Model

This protocol is based on a study investigating how **dapagliflozin** inhibits ferroptosis to improve chronic heart failure [4].

- **Animal Model:** Male New Zealand white rabbits with chronic heart failure induced by **ascending aortic circumferential ligation** (to create pressure overload). Sham group undergoes thoracotomy only [4].
- **Intervention Groups:**
 - **Sham group** (n=6): Thoracotomy only, normal saline via gavage.
 - **Heart Failure (HF) group** (n=6): Aortic ligation, normal saline via gavage.

- **Dapagliflozin (DAPA) group** (n=6): Aortic ligation, **dapagliflozin** (1 mg/kg/day) via oral gavage for 10 weeks after CHF model establishment [4].
- **Key Methodologies:**
 - **Cardiac Function Assessment: Echocardiography** at baseline, 12 weeks (post-modeling), and 22 weeks (post-treatment) to measure LVEF, LVESD, LVEDD, FS [4].
 - **Histopathological Analysis:**
 - **HE Staining:** To assess cardiomyocyte hypertrophy, degeneration, and necrosis.
 - **Prussia Blue Staining:** To detect and quantify iron ion deposition in myocardial tissue, a key marker of ferroptosis [4].
 - **Biochemical Assays:**
 - **ELISA:** Measure serum levels of inflammatory cytokines (IL-1 β , IL-6, TNF- α).
 - **Colorimetric Assays:** Quantify oxidative stress markers - **Malondialdehyde (MDA)**, **Superoxide Dismutase (SOD)**, and **Glutathione Peroxidase (GSH-Px)** [4].
 - **Protein Expression Analysis: Western Blot** to detect protein levels of **Nrf2**, **HO-1**, and **GPX4** in myocardial tissue [4].

Protocol: Assessing Anti-fibrotic Effects in a Normoglycemic Rabbit CHF Model

This protocol focuses on **dapagliflozin**'s ability to attenuate myocardial fibrosis in a non-diabetic setting [5].

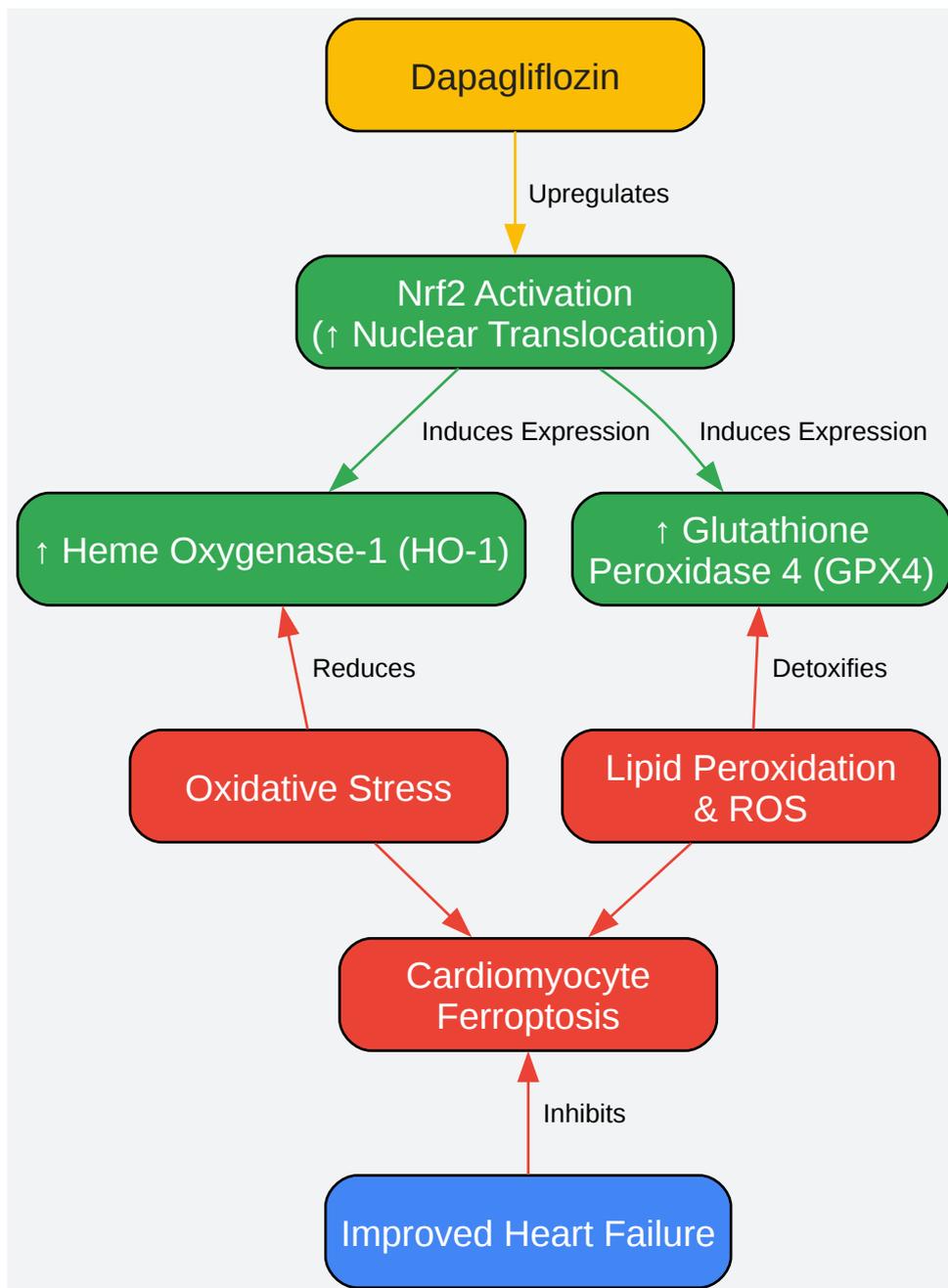
- **Animal Model & Groups:** Similar to the ferroptosis model: Sham, HF, Perindopril (positive control), and **Dapagliflozin** (1 mg/kg/day) groups in a rabbit aortic constriction model [5].
- **Key Methodologies:**
 - **Fibrosis Quantification:**
 - **Masson's Trichrome Staining:** To visualize collagen deposition and calculate the **Collagen Volume Fraction (CVF)**.
 - **Immunohistochemistry (IHC):** To localize and quantify the expression of **TGF- β 1**, **Collagen I**, and **Collagen III** in heart tissue sections [5].
 - **Molecular Pathway Analysis:**
 - **Western Blot:** Analyze protein expression of key components in the **TGF- β 1/Smad signaling pathway** (e.g., TGF- β 1, p-Smad2/3, Smad4, Smad7) [5].
 - **Functional & Structural Readouts:**
 - **Plasma NT-proBNP:** Measured by ELISA as a biomarker for heart failure severity.
 - **Heart Weight/Body Weight Ratio:** A gross indicator of cardiac hypertrophy [5].

Mechanisms of Action: Signaling Pathways

The cardioprotective effects of **dapagliflozin** are mediated through multiple molecular pathways. The diagrams below illustrate two key mechanisms identified in preclinical studies.

Nrf2/HO-1/GPX4 Pathway in Ferroptosis Inhibition

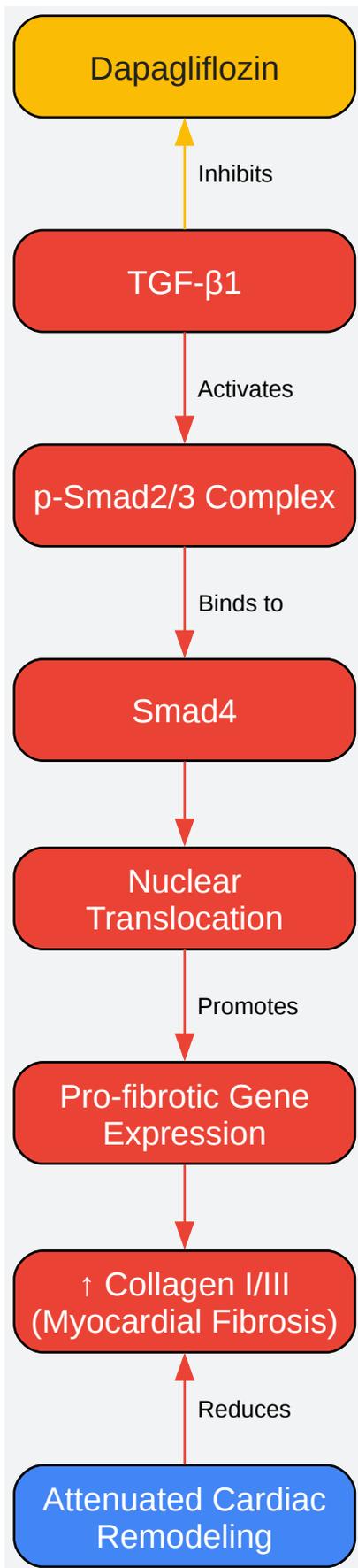
Dapagliflozin activates the Nrf2 pathway, leading to reduced oxidative stress and inhibition of ferroptotic cell death in cardiomyocytes [4].



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TGF- β 1/Smad Pathway in Fibrosis Attenuation

Dapagliflozin ameliorates cardiac fibrosis by suppressing the profibrotic TGF- β 1/Smad signaling cascade [5].



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Future Research Directions

The landscape of **dapagliflozin** research continues to evolve. Key areas of ongoing investigation include:

- **In-hospital Initiation:** The **DAPA ACT HF-TIMI 68** trial will provide crucial data on the efficacy and safety of initiating **dapagliflozin** during an acute HF hospitalization [3].
- **Combination Therapies:** The **Prevent-HF** trial (Phase III) is investigating the combination of **dapagliflozin** with baxdrostat (an aldosterone synthase inhibitor) for the prevention of incident heart failure, representing a novel strategy in at-risk populations [6].

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To cite this document: Smolecule. [dapagliflozin clinical trial protocol heart failure design]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b525008#dapagliflozin-clinical-trial-protocol-heart-failure-design>]

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